Pinocarvyl acetate

Description

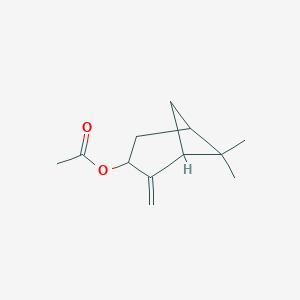

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBAGFUFASPUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC(C1=C)C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051550 | |

| Record name | 6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-95-1, 33045-02-2 | |

| Record name | Pinocarvyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinocarvyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinocarvyl acetate, trans-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,3α,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6-dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Pinocarvyl acetate (B1210297) is a bicyclic monoterpenoid with the chemical formula C₁₂H₁₈O₂. nih.gov It exists as different stereoisomers, including cis and trans forms, as well as various enantiomers ((+), (-)), each with potentially unique properties. researchgate.netnih.gov The specific stereoisomer often depends on its natural source or synthetic route.

Below is a table summarizing the key chemical and physical properties of pinocarvyl acetate.

| Property | Value | Source |

| IUPAC Name | (6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl) acetate | nih.gov |

| Molecular Formula | C₁₂H₁₈O₂ | nih.gov |

| Molecular Weight | 194.27 g/mol | nih.gov |

| CAS Number | 1078-95-1 (for the mixture of isomers) | nih.gov |

| Appearance | Colorless to pale orange oil | researchgate.net |

| Boiling Point | 232.00 to 234.00 °C @ 760.00 mm Hg | nih.gov |

| Flash Point | 186.00 °F (85.56 °C) | nih.gov |

| Solubility | Soluble in alcohol; practically insoluble in water | nih.govfoodb.ca |

| Kovats Retention Index (non-polar column) | Varies by isomer and conditions, e.g., 1281, 1297, 1309 | nih.govpherobase.com |

Natural Occurrences

Pinocarvyl acetate (B1210297) is a constituent of the essential oils of numerous plant species. Its concentration can vary significantly depending on the plant part, geographical location, and stage of development. mdpi.com

The following table details some of the natural sources of pinocarvyl acetate and its relative abundance.

| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Isomer(s) Identified | Source |

| Microlicia graveolens | Aerial parts | up to 84.4% (78.9% (+)-trans, 5.5% (-)-trans) | (+)-trans-pinocarvyl acetate, (-)-trans-pinocarvyl acetate | researchgate.netresearchgate.net |

| Dracocephalum speciosum | Aerial parts | 66.2% (60.5% trans, 5.7% cis) | trans-pinocarvyl acetate, cis-pinocarvyl acetate | researchgate.net |

| Egletes viscosa | Flower heads | 51.7% | trans-pinocarvyl acetate | researchgate.net |

| Zosima absinthifolia | Roots | 26.7% | trans-pinocarvyl acetate | researchgate.net |

| Salvia euphratica | Not specified | 16.8% | trans-pinocarvyl acetate | researchgate.net |

| Verbena gratissima | Not specified | up to 13.4% | trans-pinocarvyl acetate | researchgate.net |

| Ducrosia assadii | Fruits | 2.8% | trans-pinocarvyl acetate | thieme-connect.com |

| Myrtus communis (Portuguese Myrtle) | Leaves | up to 0.64% | trans-pinocarvyl acetate | mdpi.com |

| Chrysanthemum coronarium | Flowers | up to 0.47% (cis) and 0.27% (trans) | cis-pinocarvyl acetate, trans-pinocarvyl acetate | akjournals.com |

| Pinus mugo | Cones | 0.1% | This compound | researchgate.net |

| Prangos ferulacea | Not specified | 0.34% | cis-pinocarvyl acetate | aloki.hu |

| Pycnocycla aucherana | Seeds | 0.28% | trans-pinocarvyl acetate | cabidigitallibrary.org |

| Clinopodium sericeum | Not specified | 1.6% | trans-pinocarvyl acetate | acgpubs.org |

| Ocimum basilicum (Sweet Basil) | Leaf | Present | (-)-trans-Pinocarvyl acetate | nih.gov |

| Taxodium distichum | Leaves | Varies with growth | cis- and trans-pinocarvyl acetate | phytologia.org |

Advanced Synthetic Methodologies for Pinocarvyl Acetate

Exploration of Catalytic Systems

The synthesis of pinocarvyl acetate (B1210297) and its precursors has been significantly advanced by the development of sophisticated catalytic systems. These methods offer alternative routes to traditional oxidation and esterification reactions, often providing improved selectivity and efficiency. Among the most promising are systems based on palladium and iron porphyrin catalysts, which operate on distinct mechanistic principles.

Palladium-Catalyzed Diacetoxylation and Allylic Acetoxylation Principles

Palladium-catalyzed reactions represent a powerful tool for the functionalization of unsaturated hydrocarbons like β-pinene, the primary precursor for pinocarvyl acetate. The core principle involves the activation of the alkene by a palladium(II) center, making it susceptible to nucleophilic attack. In the context of this compound synthesis, the key transformation is allylic acetoxylation, where an acetate group is introduced at a position adjacent to the double bond.

The generally accepted mechanism for allylic C–H acetoxylation begins with the formation of a π-allyl palladium complex from the parent alkene. mdpi.com This intermediate is formed through the activation of an allylic C-H bond by the Pd(II) catalyst. mdpi.com This species is electrophilic and subsequently undergoes nucleophilic attack by an acetate anion. scielo.br This attack can proceed to yield the allylic acetate product, such as this compound, and a Pd(0) species. For the reaction to be catalytic, the Pd(0) must be re-oxidized to the active Pd(II) state. This is typically achieved using a stoichiometric oxidant like benzoquinone, copper salts, or, in more advanced systems, molecular oxygen. mdpi.comnih.gov

Research into the palladium-catalyzed oxidation of β-pinene has revealed a strong dependence on reaction conditions, particularly the solvent and the nature of the palladium catalyst's ligands. When the reaction is conducted in acetic acid, the main product is often α-terpenyl acetate, resulting from the nucleophilic attack of acetate on a carbonium ion formed from β-pinene. psu.edu However, in other solvents like chloroform, allylic oxidation products with the pinane (B1207555) structure, such as pinocarveol (B1213195) and myrtenol, are formed. psu.edu Pinocarveol is a direct precursor that can be esterified to this compound.

Studies using various Pd(II) catalysts (e.g., Pd(OAc)₂, PdCl₂, Pd(TFAc)₂) with hydrogen peroxide as the oxidant in methanol (B129727) have shown that the nature of the anionic ligand on the palladium catalyst can tune the reaction's selectivity. researchgate.net For instance, PdCl₂ has been shown to effectively catalyze the oxidation of β-pinene to a mixture of allylic oxidation products, including pinocarveol (up to 57% selectivity) and pinocarvone (B108684) (24% selectivity). mdpi.com

| Catalyst System | Substrate | Oxidant / Reagents | Solvent | Key Products & Selectivity | Conversion |

|---|---|---|---|---|---|

| Pd(OAc)₂ / LiNO₃ | β-Pinene | O₂ | Acetic Acid | α-Terpenyl acetate (96%) | 48% |

| Pd(NO₃)Cl(CH₃CN)₂ | β-Pinene | N₂ (inert) | Chloroform | Pinocarveol (31%), Myrtenol (23%) | 16% |

| PdCl₂ | β-Pinene | H₂O₂ | Acetonitrile | Pinocarveol (57%), Pinocarvone (24%), Epoxy-β-pinene (19%) | 58% |

| Pd(OAc)₂ / Benzoquinone | β-Pinene | H₂O₂ | Aq. Acetic Acid | Allylic derivatives (e.g., this compound precursors) | - |

This table summarizes research findings on the palladium-catalyzed oxidation of β-pinene under various conditions. Data sourced from scielo.brpsu.edumdpi.com.

Iron Porphyrin-Catalyzed Olefination Principles

Iron porphyrin complexes are biomimetic catalysts that model the reactivity of cytochrome P450 enzymes. mdpi.com They are highly effective in catalyzing a range of transformations, including hydrocarbon oxidation, C-H amination, and olefination. mdpi.comrsc.orgresearchgate.net The principle of iron porphyrin-catalyzed olefination involves the formation of a carbon-carbon double bond, typically from a carbonyl compound.

This reaction provides a synthetic route to olefins from aldehydes or ketones. The general mechanism involves the reaction of an iron(II) porphyrin catalyst with a diazo compound, such as ethyl diazoacetate (EDA), to form a reactive iron carbene intermediate. iastate.eduresearchgate.net This intermediate then reacts with a phosphine, like triphenylphosphine (B44618), to generate a phosphorus ylide. This ylide subsequently undergoes a Wittig-type reaction with a carbonyl compound (an aldehyde or ketone) to furnish the final olefin product. researchgate.net

While direct synthesis of this compound via this method has not been documented, the principle can be applied hypothetically to precursors containing the pinane skeleton. For instance, a ketone such as pinocarvone or nopinone (B1589484) could serve as the carbonyl substrate. Reaction with ethyl diazoacetate in the presence of an iron porphyrin catalyst and triphenylphosphine could, in principle, generate a new exocyclic double bond, leading to a functionalized pinene derivative.

Research has shown that iron(II) meso-tetraphenylporphyrin is an efficient catalyst for the olefination of various aromatic and aliphatic aldehydes, producing excellent yields (>85%) and high selectivity for the E-isomer. iastate.edu The reaction with ketones is generally slower and less selective. iastate.eduresearchgate.net For practical applications, iron(III) porphyrins like Fe(TPP)Cl can be used as pre-catalysts, as they are reduced in situ by the diazoacetate to the active Fe(II) state. iastate.edu

| Catalyst | Substrate Type | Reagents | Typical Yield | Selectivity |

|---|---|---|---|---|

| Fe(II)(TPP) | Aromatic & Aliphatic Aldehydes | Ethyl Diazoacetate (EDA), Triphenylphosphine (PPh₃) | >85% | High for E-isomer (>90%) |

| Fe(II)(TPP) | Ketones | Ethyl Diazoacetate (EDA), Triphenylphosphine (PPh₃) | Lower | Lower |

| Fe(III)(TPP)Cl (pre-catalyst) | Aldehydes | Ethyl Diazoacetate (EDA), Triphenylphosphine (PPh₃) | ~95% (slower reaction) | High for E-isomer |

This table outlines the general findings for the iron porphyrin-catalyzed olefination of carbonyl compounds. TPP = meso-tetraphenylporphyrin. Data sourced from iastate.eduresearchgate.net.

Applications of Pinocarvyl Acetate

In Agriculture

There is growing interest in the use of pinocarvyl acetate (B1210297) in agriculture, particularly as a semiochemical. diva-portal.org Semiochemicals are compounds that mediate interactions between organisms. Some monoterpenoids and their derivatives are known to act as insect pheromones or kairomones. While research in this area is ongoing, the potential exists to use pinocarvyl acetate in pest monitoring or mating disruption strategies for certain insect species, offering a more environmentally benign approach to pest control. diva-portal.org Studies on "agro-homeopathy" have also investigated the effect of preparations containing trans-pinocarvyl acetate on plant growth and essential oil composition, though this remains a niche area of research. researchgate.netresearchgate.net

Natural Occurrence and Chemodiversity of this compound

The presence and concentration of this compound in the plant kingdom are not uniform. It is found in a select number of botanical families, often as a minor or major constituent of their volatile profiles.

Distribution in Plant Species

This compound has been identified in several botanical taxa through the analysis of their essential oils. In Caryopteris tangutica , trans-pinocarvyl acetate is a particularly abundant compound. nih.gov The compound is also a key component in the essential oils of Meehania cordata , where it is recognized as a principal odorant. researchgate.netmdpi.com

The essential oil of Microlicia graveolens , a plant native to Brazil, is considered a major natural source of trans-pinocarvyl acetate. mdpi.comresearchgate.net Similarly, it has been detected in the essential oil of Dracocephalum speciosum , where it constitutes a significant portion of the oil. mdpi.com In the roots of Zosima absinthifolia , trans-pinocarvyl acetate is the most abundant compound identified in the essential oil. uokerbala.edu.iq

Other species reported to contain this compound include:

Artemisia herba-alba , which contains small amounts of both trans- and cis-pinocarvyl acetate. researchgate.net

Eugenia punicifolia , where trans-pinocarvyl acetate was identified in the essential oil of one chemotype. nih.govcabidigitallibrary.org

Myrtus communis (Myrtle), where it is a known constituent of its essential oil. herbmedpharmacol.comperfumerflavorist.com

In contrast, analyses of the essential oils of Abutilon indicum , Prangos ferulacea , Clinopodium sericeum , Chrysanthemum coronarium , and Isodon rugosus did not identify this compound as a constituent in the cited studies. researchgate.netresearchgate.netperfumerflavorist.comacgpubs.orglongdom.org In the case of Juniperus phoenicea , the direct precursor, trans-pinocarveol, has been identified rather than this compound itself. cabidigitallibrary.orgresearchgate.net No available studies have reported on the presence of this compound in Amomum putrescens .

Table 1: Identification of this compound in Various Plant Species This table is interactive. Click on the headers to sort.

| Botanical Name | Compound Identified | Status | References |

|---|---|---|---|

| Meehania cordata | This compound | Identified | researchgate.net, mdpi.com |

| Dracocephalum speciosum | trans-Pinocarvyl acetate | Identified | mdpi.com |

| Microlicia graveolens | trans-Pinocarvyl acetate | Identified | mdpi.com, researchgate.net |

| Zosima absinthifolia | trans-Pinocarvyl acetate | Identified | uokerbala.edu.iq |

| Caryopteris tangutica | trans-Pinocarvyl acetate | Identified | nih.gov |

| Artemisia herba-alba | trans- & cis-Pinocarvyl acetate | Identified | researchgate.net |

| Eugenia punicifolia | trans-Pinocarvyl acetate | Identified | nih.gov, cabidigitallibrary.org |

| Myrtus communis | This compound | Identified | herbmedpharmacol.com, perfumerflavorist.com |

| Juniperus phoenicea | trans-Pinocarveol (precursor) | Precursor Identified | cabidigitallibrary.org, researchgate.net |

| Abutilon indicum | This compound | Not Reported | perfumerflavorist.com |

| Prangos ferulacea | This compound | Not Reported | researchgate.net |

| Clinopodium sericeum | This compound | Not Reported | acgpubs.org |

| Chrysanthemum coronarium | This compound | Not Reported | researchgate.net |

| Isodon rugosus | This compound | Not Reported | longdom.org |

| Amomum putrescens | This compound | Not Reported |

Organ-Specific Accumulation Patterns

The accumulation of this compound can vary significantly between different organs of the same plant. Research on Caryopteris tangutica provides a clear example of this differential accumulation. The highest concentration of trans-pinocarvyl acetate was found in the flowers (55.48%), followed by the leaves (46.69%), and a lower concentration in the stems (24.19%). nih.gov

In Zosima absinthifolia , trans-pinocarvyl acetate is notably concentrated in the roots, where it was identified as the primary component (26.7%) of the essential oil, while it was not a major compound in the aerial parts, flowers, or fruits. uokerbala.edu.iqnih.gov For Myrtus communis , the essential oil is often extracted from the leaves, which are rich in aromatic glands. nih.govherbmedpharmacol.com Similarly, this compound is found in the essential oil derived from the aerial parts of Microlicia graveolens and Eugenia punicifolia . researchgate.netnih.gov In Juniperus phoenicea , the precursor alcohol, trans-pinocarveol, was detected in the leaf oil. cabidigitallibrary.orgresearchgate.net

Stereochemical and Isomeric Profiling in Natural Sources

This compound exists in different stereoisomeric and enantiomeric forms, and their distribution and ratios can be specific to the plant source. The two primary stereoisomers are the (E)-isomer, commonly referred to as trans-pinocarvyl acetate, and the (Z)-isomer, referred to as cis-pinocarvyl acetate. researchgate.netthegoodscentscompany.com

Occurrence and Ratios of (E)- and (Z)-Stereoisomers

Detailed analysis of the essential oil of Meehania cordata revealed the presence of both (E)- and (Z)-stereoisomers. The ratio was overwhelmingly dominated by the (E)-isomer, which accounted for 95.5% of the this compound content, compared to just 0.5% for the (Z)-isomer. researchgate.net In Artemisia herba-alba , both trans- and cis-pinocarvyl acetate were detected, although their precise ratios were not quantified in the study. researchgate.net

Enantiomeric Distribution

The enantiomeric composition of this compound also shows significant variation between species. In Meehania cordata , the (E)-isomer is predominantly the levorotatory, or (-), form. The enantiomeric ratio was determined to be 96% (-)-(E)-pinocarvyl acetate and 4% (+)-(E)-pinocarvyl acetate. researchgate.netmdpi.com

Conversely, in the essential oil from the aerial parts of Microlicia graveolens , the dextrorotatory, or (+), enantiomer is the dominant form. The oil was found to contain 78.9% (+)-trans-pinocarvyl acetate and 5.5% (-)-trans-pinocarvyl acetate. mdpi.comtandfonline.comnajah.edu

Table 2: Stereochemical Profile of this compound in Specific Plants This table is interactive. Click on the headers to sort.

| Plant Species | Isomer Ratio | Enantiomeric Ratio of (E)-Isomer | References |

|---|---|---|---|

| Meehania cordata | 95.5% (E) / 0.5% (Z) | 96% (-) / 4% (+) | researchgate.net, mdpi.com |

| Microlicia graveolens | Not specified | 78.9% (+) / 5.5% (-) | tandfonline.com, mdpi.com, najah.edu |

Chemotype Variation and Environmental Influences on Natural Production

The chemical composition of a plant's essential oil can vary based on genetics, geographical location, climate, and season. This variation can lead to the existence of different "chemotypes" within the same species, which are chemically distinct but morphologically similar.

This phenomenon is evident in Eugenia punicifolia . A study of specimens from two different park locations in Brazil revealed two distinct chemotypes. This compound was detected in the oil of the sample from one location but was absent in samples from the other, which were instead dominated by compounds like α-pinene and germacrene B. cabidigitallibrary.org

Similarly, the composition of Myrtus communis essential oil is known to be highly variable. Factors such as growing conditions, geographical position, and the plant's vegetative period significantly influence the relative amounts of its main components, which can include α-pinene and myrtenyl acetate. nih.govherbmedpharmacol.com Studies on Artemisia herba-alba also identify multiple chemotypes, often defined by major components like camphor, α-thujone, or chrysanthenyl acetate, indicating that the presence and quantity of minor components like this compound are subject to this variability. acgpubs.orgresearchgate.net This demonstrates that environmental and genetic factors play a crucial role in the natural production and accumulation of this compound.

Effects of Cultivation Methods (e.g., in vitro vs. conventional propagation)

The method used to cultivate plants can have a profound impact on their secondary metabolite production, including the composition of their essential oils. In vitro propagation, or micropropagation, is a modern biotechnological tool used for the mass production of plants. While it offers several advantages, such as producing disease-free plants and conserving rare species, it can also lead to significant differences in the chemical profile of the plants compared to those grown conventionally in the field.

Studies on various species of the Salvia genus have demonstrated the effect of cultivation methods on essential oil composition. A study comparing the essential oils of Salvia sclarea plants regenerated in vitro with those grown from seeds (in vivo) found that while the chemical profiles were generally similar, the yield of essential oil from the in vitro plants was lower. unito.it The principal components, such as linalool (B1675412) and α-terpineol, were present in both, but their relative percentages varied. unito.it

Similarly, research on Salvia przewalskii showed differences in the yield and the qualitative and quantitative composition of essential oils between in vitro and in vivo grown plants. mdpi.com Another study on Salvia verbenaca found that the essential oil from cultivated plants had a different chemical profile compared to wild plants, with hexahydrofarnesyl acetone (B3395972) being a major component in the cultivated variety but scarce in the wild one. researchgate.net

These findings suggest that the artificial environment of in vitro cultures, including the specific nutrient media, growth regulators, and lack of natural environmental stressors, can alter the biosynthetic pathways leading to the production of essential oil constituents. Although these studies did not specifically measure this compound, the consistent observation of altered essential oil profiles across different Salvia species strongly implies that the production of this compound would also be affected by the propagation method. The controlled conditions of in vitro culture may either enhance or suppress the expression of genes responsible for the synthesis of specific terpenes like this compound.

The following table illustrates the comparative yields of essential oils from in vitro and in vivo propagated Salvia species, as reported in one study.

**Table 2: Comparison of Essential Oil Yields from in vitro and in vivo Propagated *Salvia sclarea***

| Cultivation Method | Essential Oil Yield (v/w) |

|---|---|

| In vitro propagated | 0.1% |

| In vivo (seed propagated) | 0.2% |

Data from a study on Salvia sclarea. unito.it

Proposed Enzymatic Mechanisms in Planta

The natural occurrence of this compound in various plants, such as those from the Elsholtzia and Targionia genera, points to specific biosynthetic pathways for its formation. vulcanchem.comnih.gov The synthesis is believed to follow the well-established routes of terpene biosynthesis, culminating in specific enzymatic modifications.

In planta, the biosynthesis of the pinane (B1207555) skeleton of this compound originates from the methylerythritol phosphate (B84403) (MEP) pathway. vulcanchem.comnih.gov This pathway produces the fundamental five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are combined to form geranyl pyrophosphate (GPP), the universal precursor for monoterpenes. vulcanchem.com

The key steps in the formation of the this compound backbone are:

Cyclization: A pinane synthase enzyme catalyzes the cyclization of GPP to form a pinocarvyl cation. vulcanchem.com

Hydroxylation: This cation is subsequently hydroxylated to yield the alcohol precursor, pinocarveol (B1213195).

Acetylation: The final step is the acetylation of the hydroxyl group of pinocarveol. The biological acetyl group donor in plants is typically acetyl-coenzyme A (acetyl-CoA). researchgate.net While vinyl acetate is a highly effective acetyl donor in synthetic and biocatalytic reactions due to its ability to form an inert byproduct (acetaldehyde), its role as a direct precursor in plant biosynthetic pathways is not established. researchgate.netacs.org The acetate pathway, which generates malonyl-CoA from acetyl-CoA, is fundamental for providing the building blocks for various secondary metabolites. nih.govresearchgate.net

The conversion of pinocarveol to this compound is a crucial step mediated by specific enzyme classes.

Acyltransferases: The enzymatic transfer of an acetyl group from acetyl-CoA to pinocarveol is catalyzed by an acetyl-CoA-dependent acyltransferase. researchgate.net Specifically, enzymes belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases are implicated in the O-acetylation of terpene alcohols like pinocarveol. vulcanchem.com These enzymes are known for their role in creating the vast diversity of plant esters. In discrete trans-AT PKSs (polyketide synthases), acyltransferases (ATs) are responsible for selecting precursors and loading them onto the synthase machinery. rsc.org

Hydrolases and Lipases: While acyltransferases are responsible for synthesis, hydrolases and lipases (E.C. 3.1.1.3) catalyze the reverse reaction—the hydrolysis of esters to form an alcohol and a carboxylic acid. mdpi.comscispace.com In the plant, these enzymes may be involved in the metabolic turnover of this compound, regulating its accumulation and degradation. Lipases, in particular, show promiscuous activity and can perform hydrolysis in aqueous environments and esterification in non-aqueous (or micro-aqueous) media. mdpi.com

The structural complexity of this compound, including its cis and trans isomers, arises from the high degree of selectivity exhibited by the enzymes in its biosynthetic pathway. vulcanchem.comnih.gov The stereospecificity of the final product is determined at two key stages: the formation of the pinocarveol isomer by pinane synthase and the subsequent regioselective acetylation by the acyltransferase. Enzymes possess chiral active sites that preferentially bind and orient a specific stereoisomer of the substrate (e.g., trans-pinocarveol), ensuring the production of a specific stereoisomer of this compound. vulcanchem.commdpi.com This enzymatic control is fundamental to producing enantiomerically pure compounds in nature, a process that is often challenging to replicate through traditional chemical synthesis. nih.govutdallas.edu

Microbial and Enzymatic Biotransformations for this compound Production

Biocatalysis offers a green and highly selective alternative to chemical synthesis for producing flavor and fragrance esters like this compound. These methods primarily utilize isolated enzymes, such as lipases, to catalyze the esterification or transesterification of the precursor alcohol.

Lipase-catalyzed transesterification is a widely employed method for synthesizing esters. nih.gov This reaction typically involves an alcohol (pinocarveol) and an acyl donor, often an ester like vinyl acetate. Vinyl acetate is particularly advantageous as it results in an irreversible reaction; its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which does not participate in the reverse reaction. researchgate.net

Candida antarctica Lipase B (CALB): This is one of the most robust and widely used lipases for biocatalysis, often immobilized on a macroporous acrylic resin, as seen in the commercial product Novozym 435. nih.govscirp.org CALB is known for its high resistance to organic solvents, broad substrate spectrum, and high selectivity. nih.govsigmaaldrich.com It has been successfully used for the acylation of various alcohols, including terpene alcohols, using vinyl acetate as the acyl donor. researchgate.netresearchgate.net Studies on similar alcohols show that CALB can achieve high conversion rates under optimized conditions. scirp.orgnih.gov

Mucor miehei Lipase (MML): Lipase from Mucor miehei (often immobilized and sold as Lipozyme IM) is another effective biocatalyst for ester synthesis. researchgate.netnih.gov It demonstrates high reaction rates for the esterification of primary and secondary alcohols. nih.gov While its selectivity can differ from CALB, it is a valuable tool for producing various flavor esters. researchgate.netnih.gov

The table below summarizes typical conditions for lipase-catalyzed synthesis of acetate esters, providing a reference for the potential synthesis of this compound.

| Enzyme | Substrate Example | Acyl Donor | Solvent | Temperature (°C) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | (S)-Perillyl alcohol | Vinyl acetate | MTBE:ACN (3:1) | 37 | High Conversion | researchgate.net |

| Novozym 435 (CALB) | 1-Phenylethanol | Vinyl acetate | n-Hexane | 60 | 61.49% | scirp.org |

| Lipozyme IM (MML) | Isoamyl alcohol | Acetic acid | n-Heptane | Not Specified | Up to 99.6% | researchgate.net |

| Novozym 435 (CALB) | Pentan-1-ol | Acetic acid | Solvent-free | Not Specified | >80% | mdpi.com |

Optimizing reaction parameters is critical for maximizing the yield and selectivity of the biocatalytic synthesis of this compound. mdpi.com Key factors that can be manipulated include the choice of enzyme, solvent, temperature, and substrate ratio.

Reaction Media and Acyl Donor: The choice of solvent can significantly impact enzyme activity and stability. nih.gov In many cases, solvent-free systems are preferred to increase substrate concentration and simplify downstream processing. researchgate.netresearchgate.net As mentioned, vinyl acetate is an excellent acyl donor for driving the reaction towards completion. researchgate.net

Optimization of Parameters: Response surface methodology (RSM) is often used to systematically optimize variables such as enzyme concentration, the molar ratio of alcohol to acyl donor, temperature, and reaction time to achieve maximum ester conversion. researchgate.netresearchgate.net For instance, an excess of one substrate may be used to shift the equilibrium, but a very high concentration of an acid can sometimes inhibit or denature the enzyme. mdpi.comresearchgate.net

Enzyme Immobilization: Immobilizing lipases on solid supports enhances their stability, particularly in organic solvents and at higher temperatures, and allows for easy separation from the reaction mixture and repeated reuse, which is crucial for industrial applications. nih.govnih.gov

The table below details research findings on optimizing enzymatic ester synthesis.

| Enzyme | Ester Synthesized | Optimized Parameter | Finding | Reference |

|---|---|---|---|---|

| Lipase from Rhizopus sp. | Isoamyl acetate | Substrate Molar Ratio | Optimal molar ratio (alcohol:acid) was 2:1 for a max yield of 80%. | researchgate.net |

| Immobilized Mucor miehei lipase | Isoamyl acetate | Enzyme/Substrate Ratio | Percentage esterification increased with the enzyme-to-substrate ratio. | researchgate.net |

| Novozym 435 (CALB) | 1-Phenylethyl acetate | Enzyme Reusability | Enzyme could be recovered and reused more than 4 times with stable yield. | scirp.org |

| Lipozyme® 435 (CALB) | Pentyl acetate | Acid Concentration | A high molar fraction of acetic acid (≈0.50) caused loss of enzyme activity. | mdpi.comresearchgate.net |

Mechanistic Research on Pinocarvyl Acetate S Biological Interactions

Molecular Target Identification and Interaction Dynamics

The biological effects of a compound are fundamentally dictated by its interactions with molecular targets. Research into pinocarvyl acetate (B1210297) and related terpenoids has begun to elucidate these interactions, focusing on receptor binding and enzyme inhibition.

Investigations into Receptor Binding and Allosteric Modulation

Direct research specifically identifying receptor binding sites for pinocarvyl acetate is an emerging area. However, studies on the broader class of terpenoids and their esters suggest potential mechanisms. Terpene derivatives have been found to act as positive allosteric modulators of GABA-A receptors. mdpi.comresearchgate.net An allosteric modulator binds to a site on a receptor—distinct from the primary (orthosteric) site—to alter the receptor's response to its endogenous agonist. nih.gov This modulation can either increase (positive modulation) or decrease (negative modulation) the agonist's affinity or efficacy. mdpi.comresearchgate.net For instance, certain terpenoid esters have been synthesized and shown to interact with Transient Receptor Potential (TRP) channels, which are involved in pain and inflammation signaling. mdpi.com Some iridoid esters, a class of monoterpenoids, act as positive allosteric modulators for the benzodiazepine (B76468) binding site of the GABA-A receptor. jppres.com While these findings concern related compounds, they suggest a plausible mechanism for this compound, indicating that it may interact with neurological or sensory receptors as an allosteric modulator, a hypothesis that warrants further specific investigation.

Studies on Enzyme Inhibition Mechanisms (e.g., α-amylase, tyrosinase, cholinesterase)

This compound is frequently identified as a constituent in essential oils that exhibit inhibitory effects against several key enzymes.

α-Amylase Inhibition: Essential oils from various plants, including Amomum putrescens and Meistera vespertilio, which contain trans-pinocarvyl acetate, have demonstrated inhibitory activity against α-amylase, an enzyme crucial for carbohydrate digestion. researchgate.netresearcher.liferesearchgate.net The inhibition of this enzyme is a therapeutic strategy for managing hyperglycemia. semanticscholar.org While studies often report the IC50 values for the entire essential oil, the presence of this compound is consistently noted. researchgate.netresearcher.liferesearchgate.net

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics for hyperpigmentation and in the food industry to prevent browning. Essential oils containing trans-pinocarvyl acetate have shown tyrosinase inhibitory activity. researcher.liferesearchgate.netnih.gov The proposed mechanism for some terpenoids involves their hydrophobic portions competitively inhibiting the enzyme's active site. nih.govresearchgate.net This can be achieved through interactions with the copper ions in the tyrosinase active site, blocking the oxidation steps required for melanin formation. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine (B1216132). Their inhibition is a primary strategy for treating Alzheimer's disease. nih.govfrontiersin.org Essential oils from Isodon rugosus and Myrtus communis, containing trans-pinocarvyl acetate, have been shown to inhibit these enzymes. nih.govcnr.it Molecular docking studies on other essential oil components suggest that these compounds can bind within the active sites of cholinesterase enzymes, thereby blocking their activity. semanticscholar.org

Enzyme Inhibitory Activity of Essential Oils Containing this compound

Interactive Table: Click on headers to sort.

| Enzyme | Plant Source | This compound Form | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| α-Amylase | Amomum putrescens (Rhizome) | trans-Pinocarvyl acetate | 122.37 ± 26.55 | researchgate.net |

| α-Amylase | Amomum putrescens (Pseudo-stem) | trans-Pinocarvyl acetate | 108.48 ± 0.44 | researchgate.net |

| Tyrosinase | Amomum putrescens (Pseudo-stem) | trans-Pinocarvyl acetate | 910.85 ± 70.40 | researchgate.net |

| Acetylcholinesterase (AChE) | Isodon rugosus | trans-Pinocarvyl acetate | 93.56 | nih.govfrontiersin.org |

| Butyrylcholinesterase (BChE) | Isodon rugosus | trans-Pinocarvyl acetate | 284.19 | nih.govfrontiersin.org |

Cellular and Subcellular Interaction Mechanisms

The efficacy of a compound often depends on its ability to cross cellular barriers and exert its effects within the cell or on the cell's structure.

Membrane Permeability and Intracellular Accumulation Research

The lipophilic nature of terpenoids like this compound is a critical factor in their interaction with cell membranes. The hydrophobicity allows them to partition into and disrupt the lipid bilayer of microbial membranes. nih.gov This interaction can increase membrane permeability. nih.gov

In plants, terpenoids can be toxic to the cells that produce them. To mitigate this, they are often stored in specialized compartments like lipid droplets or vacuoles, frequently in their esterified forms (like this compound). nih.govencyclopedia.pubresearchgate.net This storage mechanism prevents the toxic accumulation of free terpenoids in the cytoplasm. nih.govresearchgate.net This natural compartmentalization strategy suggests that terpenoid esters can accumulate within cellular structures. When interacting with microbial cells, this ability to cross membranes and potentially accumulate intracellularly is likely a key aspect of their biological activity, though the specific transporters or mechanisms for this compound are not yet fully elucidated. encyclopedia.pub

Effects on Cellular Function and Integrity (e.g., microbial cell inhibition mechanisms)

The antimicrobial activity of essential oils containing this compound is well-documented. cropj.comresearchgate.netresearchgate.net The primary mechanism is the disruption of microbial cell membrane integrity. The insertion of hydrophobic molecules into the lipid bilayer perturbs the membrane's structure and function. This can lead to:

Increased Permeability: The disruption causes leakage of essential ions and small molecules from the cytoplasm. nih.gov

Loss of Membrane Potential: Alteration of the membrane affects ion gradients that are crucial for cellular processes like ATP synthesis.

Inhibition of Membrane-Bound Enzymes: The changes in the membrane environment can inhibit the function of integral proteins, including enzymes involved in metabolism and cell wall synthesis.

Cell Lysis: Ultimately, the loss of structural integrity can lead to cell lysis and death.

Studies on essential oils from Eryngium caucasicum and Caucalis platycarpos, where trans-pinocarvyl acetate is a major component, show significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. cropj.comresearchgate.net The less complex cell wall of Gram-positive bacteria may allow for easier access of hydrophobic compounds to the cell membrane compared to Gram-negative bacteria. cropj.com

Antimicrobial Activity of Essential Oils Containing this compound

Interactive Table: Click on headers to sort.

| Microorganism | Plant Source | This compound Form | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Lallemantia royleana | trans-Pinocarvyl acetate | 5.6 | researchgate.net |

| Bacillus subtilis | Lallemantia royleana | trans-Pinocarvyl acetate | 4.8 | researchgate.net |

| Klebsiella pneumoniae | Lallemantia royleana | trans-Pinocarvyl acetate | 3.5 | researchgate.net |

| Candida albicans | Lallemantia royleana | trans-Pinocarvyl acetate | 3.1 | researchgate.net |

| Aspergillus niger | Lallemantia royleana | trans-Pinocarvyl acetate | 2.5 | researchgate.net |

Biochemical Pathway Modulation Research

The interaction of this compound with molecular and cellular targets can lead to the modulation of broader biochemical pathways. The inhibition of enzymes as described in section 6.1.2 is a direct form of pathway modulation.

Modulation of Metabolic Pathways: By inhibiting α-amylase, this compound-containing oils interfere with the carbohydrate digestion pathway, which has implications for controlling glucose metabolism. researchgate.netsemanticscholar.org

Modulation of Neurological Pathways: The inhibition of acetylcholinesterase directly impacts the cholinergic pathway by increasing the availability of acetylcholine in neuronal synapses, a key mechanism in managing Alzheimer's disease. nih.govfrontiersin.org

Modulation of Inflammatory Pathways: Research on the related compound (-)-trans-Pinocarveol, which can be formed from the hydrolysis of this compound, indicates an ability to reduce pro-inflammatory cytokines. This suggests a potential for this compound to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase, although this requires more direct investigation.

Further research is needed to explore other potential pathway modulations, such as those involved in cell cycle regulation, where some terpenes have shown effects, or the modulation of signaling cascades that respond to cellular stress.

Impact on Metabolic Enzymes and Co-factors

This compound is a monoterpene acetate found in the essential oils of various plants. Research into its specific effects on metabolic enzymes is often contextualized within the broader activity of the essential oils in which it is present. While studies on the isolated compound are limited, the enzymatic inhibitory activities of essential oils containing significant amounts of this compound provide insights into its potential biological interactions.

Key metabolic enzymes that have been investigated in relation to essential oils containing this compound include those involved in carbohydrate metabolism and neurotransmitter breakdown, such as α-amylase and cholinesterases.

For instance, the essential oil from the roots of Zosima absinthifolia has been analyzed for its composition and enzyme inhibitory potential. In one study, trans-pinocarvyl acetate was identified as a major constituent (26.7%) of the root's essential oil. nih.gov The dichloromethane (B109758) fraction of the fruit's essential oil from this plant, which also contains this compound, demonstrated the most significant inhibition against butyrylcholinesterase (BChE), with an inhibition of 82.27 ± 1.97%. nih.gov This suggests a potential role for the constituents of this fraction, including trans-pinocarvyl acetate, in modulating cholinesterase activity.

Furthermore, essential oils from Amomum putrescens, containing trans-pinocarvyl acetate as one of its main components, have shown inhibitory activity against α-amylase. researchgate.netfigshare.comresearchgate.nettandfonline.com The pseudo-stem essential oil, in particular, exhibited an α-amylase inhibition with an IC50 value of 108.48 ± 0.44 μg/mL. researchgate.netfigshare.comresearchgate.nettandfonline.com Similarly, the essential oil of Syzygium cumini leaves, which contains both cis- and trans-pinocarvyl acetate in small percentages, also demonstrated mild α-amylase inhibitory activity. innovareacademics.in While these findings point towards a potential enzymatic inhibitory role, the effects are attributable to the complex mixture of compounds in the essential oils rather than to this compound alone.

Molecular docking studies have been employed to understand the interaction of major essential oil components with metabolic enzymes. However, in a study of Syzygium cumini essential oil, where this compound was a minor component (0.18%), it was not selected for the docking analysis against acetylcholinesterase, α-amylase, and α-glucosidase. mdpi.comresearchgate.net This highlights the need for further research, including in silico and in vitro studies with the isolated compound, to determine the specific contribution of this compound to the observed enzyme inhibition.

| Plant Source/Fraction | Enzyme | This compound Content | Inhibitory Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|---|

| Zosima absinthifolia (Dichloromethane fraction of fruit) | Butyrylcholinesterase (BChE) | trans-Pinocarvyl acetate (26.7% in root oil) | 82.27 ± 1.97% | nih.gov |

| Amomum putrescens (Pseudo-stem essential oil) | α-Amylase | Main constituent | 108.48 ± 0.44 µg/mL | researchgate.netfigshare.comtandfonline.com |

| Amomum putrescens (Rhizome essential oil) | α-Amylase | Main constituent | 122.37 ± 26.55 µg/mL | researchgate.netfigshare.comtandfonline.com |

| Syzygium cumini (Leaf essential oil) | α-Amylase | cis-Pinocarvyl acetate (0.3%), trans-Pinocarvyl acetate (1.1%) | Mild inhibition noted | innovareacademics.in |

Theoretical and Computational Chemistry Studies of Pinocarvyl Acetate

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational flexibility of Pinocarvyl acetate (B1210297). These methods allow for the prediction of its behavior and interactions in various chemical environments.

Energy Minimization and Conformational Landscapes

The computed molecular descriptors for Pinocarvyl acetate, such as an AlogP of 2.54 and a topological polar surface area (TopoPSA) of 26.30 Ų, provide quantitative measures of its lipophilicity and polarity, which are crucial for understanding its interactions. naturalproducts.net These parameters are derived from its optimized 3D structure.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H18O2 | naturalproducts.netnist.gov |

| Molecular Weight | 194.27 g/mol | nih.govnih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 2 | naturalproducts.net |

| Rotatable Bond Count | 1 | naturalproducts.net |

Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. While specific docking studies solely focused on this compound are not extensively detailed in the provided results, the principles of such studies can be inferred from research on similar compounds. For example, docking studies on other terpenoids have been used to investigate their potential as enzyme inhibitors. researchgate.netmdpi.comdergipark.org.tr

In a hypothetical docking study of this compound with an enzyme, the molecule's 3D structure would be positioned into the enzyme's active site. The binding affinity would then be calculated based on intermolecular interactions like hydrogen bonds and van der Waals forces. dergipark.org.trekb.eg The results of such studies could predict whether this compound is likely to inhibit the enzyme's activity. For instance, studies on coumarins isolated from Zosima absinthifolia utilized molecular docking to evaluate their potential as inhibitors for Alzheimer's disease by targeting acetylcholinesterase and butyrylcholinesterase. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the electronic properties of this compound, offering insights into its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure of this compound. mdpi.comphyschemres.orgaspbs.com These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. physchemres.org The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. physchemres.org

While specific values for this compound were not found, studies on other organic molecules demonstrate that a smaller HOMO-LUMO gap generally indicates higher reactivity. physchemres.org These calculations can also predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack.

Spectroscopic Property Simulations

Quantum chemical calculations can simulate various types of spectra, which can then be compared with experimental data for validation. For this compound, this includes the simulation of its infrared (IR) and nuclear magnetic resonance (NMR) spectra. ujkz.gov.bf

The calculated vibrational frequencies from DFT can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of functional groups. ujkz.gov.bf Similarly, NMR chemical shifts can be predicted to assist in the structural elucidation of the molecule. ujkz.gov.bf While experimental IR and mass spectrometry data for this compound are available, detailed computational spectroscopic studies were not found in the search results. nih.gov

Molecular Dynamics Simulations for Interaction Mechanisms

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic view of interactions. dovepress.commdpi.comnih.gov An MD simulation of this compound, for example in a solvent or interacting with a biological membrane, would involve calculating the forces between atoms and their subsequent motion over time. nih.gov

These simulations can reveal how this compound interacts with its environment, including the formation and breaking of intermolecular bonds. dovepress.com By analyzing trajectories from MD simulations, one can understand the mechanisms of its diffusion, conformational changes, and binding to other molecules. semanticscholar.org For instance, MD simulations have been used to investigate the interaction mechanisms between drugs and polymers in amorphous solid dispersions and to understand the viscosity enhancement mechanism of polymers in CO2. dovepress.commdpi.comresearchgate.net

Ligand-Protein Interaction Dynamics

The biological or sensory effects of a molecule like this compound are often initiated by its binding to a protein target. Understanding the dynamics of this interaction is crucial. While specific molecular dynamics studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies to conduct such an investigation are well-established. frontiersin.orgthegoodscentscompany.comresearchgate.net Computational techniques such as molecular docking and molecular dynamics (MD) simulations are central to elucidating these interactions. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.comresearchgate.net For this compound, this would involve docking the molecule into the binding pocket of a relevant receptor, such as an olfactory receptor or a metabolic enzyme. The output of a docking simulation is a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts between the acetate group or the pinane (B1207555) skeleton and the protein's amino acid residues, would be identified. frontiersin.org

Research Findings: Although detailed research focusing on this compound is limited, studies on essential oils containing it provide context. For instance, a study on Zosima absinthifolia root oil, which contains 26.7% trans-pinocarvyl acetate, performed molecular docking on other constituent compounds (coumarins) to evaluate their potential as inhibitors for Alzheimer's disease-related enzymes. mdpi.comnih.gov Similar approaches could be applied to this compound to explore its potential biological targets. The principles of such an investigation would involve calculating the binding energies and identifying the primary forces, such as van der Waals forces, that stabilize the complex. frontiersin.org

To illustrate the potential output of such a study, the following interactive table presents hypothetical docking results of this compound with a generic protein target.

Interactive Data Table: Hypothetical Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Olfactory Receptor 1 | -6.8 | Val85, Leu102, Ile120 | Hydrophobic |

| Olfactory Receptor 1 | -6.8 | Ser100 | Hydrogen Bond (with Acetate C=O) |

| CYP450 Enzyme | -7.2 | Phe205, Trp210, Ala301 | Hydrophobic, Pi-Alkyl |

Note: The data in this table is illustrative and does not represent published experimental results.

Solvent Effects and Conformational Stability

The three-dimensional shape, or conformation, of a molecule is critical to its function and is often influenced by its surrounding environment, particularly the solvent. frontiersin.org this compound, with its rigid bicyclo[3.1.1]heptane skeleton and a flexible acetate group, can exist in different conformations. The stability of these conformers can be significantly affected by the polarity of the solvent. researchgate.net

Computational methods are used to predict the most stable conformations in various media, from the gas phase (no solvent) to solvents of varying polarity like water, ethanol, or non-polar solvents like hexane. frontiersin.orgresearchgate.net The effect of the solvent can be modeled using either implicit or explicit solvent models.

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for estimating the stability of different conformers. nih.gov

Explicit solvent models surround the solute molecule with a number of individual solvent molecules, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. frontiersin.org

For this compound, the orientation of the acetate group relative to the pinane ring system is a key conformational variable. Theoretical calculations would explore the rotational energy barrier of the C-O bond and how it is influenced by the solvent. In polar solvents, conformations with a larger dipole moment are generally stabilized, whereas in non-polar solvents, intramolecular interactions may be more dominant. bau.edu.lb Studies on similar cyclic compounds, such as 2-halocyclohexanones, have shown that the conformational equilibrium can shift significantly with solvent polarity, with polar solvents favoring the equatorial conformer over the axial one. researchgate.net A similar effect could be anticipated for the acetate group in this compound.

Research Findings: Specific experimental or computational studies on the solvent effects on this compound's conformation are not readily found in the surveyed literature. However, the general principles of solvent effects on molecular conformation are well-established in physical organic chemistry. weebly.com The rate of photolysis of riboflavin, for example, is noted to be affected by solvent polarity due to changes in the conformation of its side chain in different solvents. nih.gov This highlights the importance of the solvent environment in determining molecular shape and reactivity.

The following interactive table illustrates how the relative energy of different conformers of this compound might change with the solvent environment, based on theoretical calculations.

Interactive Data Table: Hypothetical Solvent Effects on this compound Conformation

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy in Hexane (Non-polar) (kJ/mol) | Relative Energy in Water (Polar) (kJ/mol) |

|---|---|---|---|

| A | 60° | 0.0 (Most Stable) | 2.5 |

| B | 180° | 3.2 | 0.0 (Most Stable) |

Note: The data in this table is hypothetical, for illustrative purposes, to show the potential impact of solvent on conformational stability.

Future Directions and Emerging Research Avenues

Integrated Omics Approaches for Pinocarvyl Acetate (B1210297) Discovery and Mechanistic Elucidation

The advent of high-throughput omics technologies offers a powerful toolkit for the discovery and functional characterization of biosynthetic pathways leading to specialized metabolites like pinocarvyl acetate. An integrated approach, combining genomics, transcriptomics, and metabolomics, is crucial for a comprehensive understanding.

Genomics: The starting point for pathway discovery is the sequencing and annotation of genomes from this compound-producing organisms. By identifying gene clusters that encode for enzyme families commonly involved in terpene metabolism, such as terpene synthases and cytochrome P450s, researchers can pinpoint candidate genes for the biosynthesis of the pinane (B1207555) scaffold. nih.gov

Transcriptomics: Analyzing the complete set of RNA transcripts under different conditions or in different tissues can reveal which genes are actively expressed when this compound is produced. Co-expression analysis, where the expression patterns of genes are correlated, can help identify genes that are functionally related and likely part of the same biosynthetic pathway. rsc.orgresearchgate.net Time-series transcriptomic data can further elucidate the regulatory networks that control the expression of these genes. rsc.orgresearchgate.net

Metabolomics: This involves the comprehensive analysis of all metabolites within a biological sample. By correlating the accumulation of this compound and its potential precursors with gene expression profiles, a direct link between genes and metabolites can be established. rsc.orgresearchgate.net Untargeted metabolomics can also lead to the discovery of novel, structurally related compounds.

Integrated multi-omics approaches have already proven successful in elucidating the biosynthetic pathways of other complex natural products. mdpi.comnih.gov For instance, in mulberry fruits, the integration of transcriptomic and metabolomic data has provided insights into the development of their signature flavors, which include terpene derivatives. mdpi.com A similar strategy can be applied to systematically uncover the enzymes and regulatory mechanisms responsible for this compound formation.

| Omics Technology | Application in this compound Research | Expected Outcome |

| Genomics | Sequencing and analysis of genomes from producing organisms. | Identification of candidate biosynthetic gene clusters. |

| Transcriptomics | Gene expression profiling and co-expression network analysis. | Identification of functionally related genes in the biosynthetic pathway. |

| Metabolomics | Profiling of metabolites and correlation with transcriptomic data. | Linking genes to the synthesis of this compound and its intermediates. |

Advanced Biocatalytic Engineering for Sustainable Production

The chemical synthesis of this compound can be challenging, often requiring harsh conditions and potentially producing unwanted byproducts. Metabolic engineering of microbial systems presents a promising alternative for sustainable and efficient production. mdpi.com

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are well-established chassis organisms for metabolic engineering due to their fast growth, well-characterized genetics, and tolerance to industrial fermentation conditions. mdpi.comlbl.gov The general strategy involves introducing the biosynthetic pathway for this compound into these hosts and optimizing the metabolic flux towards the final product.

Key steps in the metabolic engineering of a microbial host for this compound production include:

Pathway Introduction: The identified genes for the this compound biosynthetic pathway are introduced into the microbial host.

Precursor Supply Enhancement: The production of the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is a critical bottleneck. Overexpression of genes in the native mevalonate (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathways can increase the precursor pool.

Optimization of Acetyl-CoA Flux: Acetyl-CoA is a key precursor for the MVA pathway. Strategies to increase its availability include the overexpression of enzymes like acetyl-CoA synthetase and the deletion of competing pathways that drain the acetyl-CoA pool. mdpi.com

Enzyme Engineering: The performance of the biosynthetic enzymes can be improved through protein engineering to enhance their activity, specificity, and stability.

The successful engineering of microbes for the production of other terpenes, such as the antimalarial drug artemisinin, demonstrates the feasibility of this approach for complex natural products. lbl.gov

Chemoinformatic and Machine Learning Applications in this compound Research

The vast amount of data generated from omics studies and high-throughput screening requires sophisticated computational tools for analysis and interpretation. Chemoinformatics and machine learning are emerging as indispensable tools in natural product research. nih.govplos.org

Furthermore, machine learning algorithms can be used to analyze complex metabolomic data to identify patterns and biomarkers associated with this compound production. This can aid in the discovery of novel, related compounds and in understanding the metabolic state of the producing organism.

| Computational Approach | Application in this compound Research | Potential Impact |

| Machine Learning | Prediction of terpene synthase function from sequence data. | Accelerated discovery of biosynthetic genes. |

| Chemoinformatics | Analysis of metabolomic data to identify related compounds. | Discovery of novel pinane derivatives. |

| Co-evolutionary Analysis | Pinpointing residues that influence enzyme function. | Guiding enzyme engineering efforts. nih.gov |

Exploration of New Chirality-Driven Synthetic Strategies

The stereochemistry of this compound is a critical determinant of its biological activity and sensory properties. Therefore, the development of stereoselective synthetic methods is of great importance. Naturally occurring chiral monoterpenes, such as α-pinene and β-pinene, are valuable starting materials for the synthesis of chiral catalysts and auxiliaries. mdpi.com

Future research will likely focus on the development of novel catalytic systems that can control the stereochemical outcome of the reactions involved in the synthesis of this compound. This includes the design of new chiral ligands derived from the pinane framework itself. mdpi.com The synthesis of pinane derivatives has been explored for various applications, and these methodologies can be adapted for the targeted synthesis of specific stereoisomers of this compound. nih.gov

Recent work on the synthesis of cyclic α-pinane carbonate from α-pinanediol highlights the potential for developing new chemical transformations of the pinane skeleton. rsc.orgrsc.org Such novel reactions could open up new routes for the efficient and stereoselective synthesis of this compound and its analogs. The study of chirality transitions in reactions involving pinene derivatives using techniques like Raman optical activity can provide a deeper understanding of the reaction mechanisms and guide the design of more effective asymmetric syntheses. researchgate.net

Collaborative Research Frameworks in Natural Product Chemistry

The complexity of natural product research necessitates a collaborative approach, bringing together experts from diverse fields. illinois.edufau.edu The successful elucidation of the biosynthetic pathway of this compound and the development of sustainable production methods will require the combined expertise of chemists, biologists, bioinformaticians, and engineers.

Interdisciplinary collaborations are essential for:

Integrating Omics Data: Bioinformaticians are needed to analyze and interpret the large datasets generated from genomics, transcriptomics, and metabolomics experiments.

Functional Characterization of Enzymes: Biochemists and molecular biologists are required to express and characterize the activity of candidate enzymes from the biosynthetic pathway.

Metabolic Engineering: Synthetic biologists and metabolic engineers are crucial for designing and constructing microbial cell factories for the production of this compound. nih.govnih.gov

Chemical Synthesis and Analysis: Organic chemists are needed to synthesize standards, develop new synthetic routes, and elucidate the structure of novel compounds.

Research institutes that foster such interdisciplinary collaborations are more likely to make significant advances in the field of natural product chemistry. illinois.edunorthwestern.eduumich.edust-andrews.ac.uk The establishment of shared libraries of natural product fractions and collaborative screening programs can also accelerate the discovery of new bioactive compounds. fau.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.